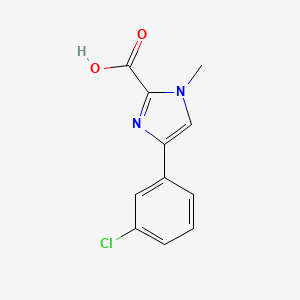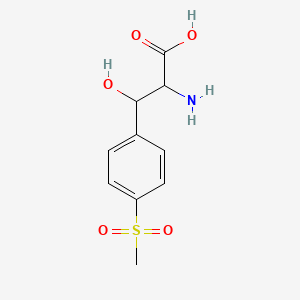
4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-methoxyaniline is an organic compound with the molecular formula C22H31NO4 and a molar mass of 373.49 g/mol . This compound is characterized by its complex structure, which includes a benzenamine core substituted with a 5,5-diethoxy-5-phenylpentyl group and a methoxy group. It is also known by its synonym, Valerophenone, 5-(4-amino-2-methoxyphenoxy)-, diethyl acetal .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-methoxyaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 5,5-diethoxy-5-phenylpentyl group: This step involves the reaction of phenylacetaldehyde with diethyl acetal in the presence of an acid catalyst to form the 5,5-diethoxy-5-phenylpentyl intermediate.
Attachment to the benzenamine core: The intermediate is then reacted with 4-hydroxy-3-methoxyaniline under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-methoxyaniline has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((5,5-Dimethoxy-5-phenylpentyl)oxy)-3-methoxyaniline
- 4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-ethoxyaniline
- 4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-hydroxyaniline
Uniqueness
4-((5,5-Diethoxy-5-phenylpentyl)oxy)-3-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C22H31NO4 |
|---|---|
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
4-(5,5-diethoxy-5-phenylpentoxy)-3-methoxyaniline |
InChI |
InChI=1S/C22H31NO4/c1-4-26-22(27-5-2,18-11-7-6-8-12-18)15-9-10-16-25-20-14-13-19(23)17-21(20)24-3/h6-8,11-14,17H,4-5,9-10,15-16,23H2,1-3H3 |
Clave InChI |
PNQOAPPBKSEXKM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCCCOC1=C(C=C(C=C1)N)OC)(C2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13348954.png)



![(S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13348978.png)



![tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13349001.png)




